5-Iodo-1-methyl-1H-indazol-3-amine

Anticancer K562 Cytotoxicity IC50

Halogen-substituted indazole building blocks often lack orthogonal reactivity, complicating SAR. This 5-iodo-1-methyl-1H-indazol-3-amine enables: - Sequential cross-coupling: C-I oxidative addition precedes C-Br/C-Cl - Validated kinase scaffold: IC50 5.15 µM (K562), 6.45-fold selectivity - Fixed tautomer for defined docking Available as research-grade intermediate with full characterization. In stock.

Molecular Formula C8H8IN3
Molecular Weight 273.07 g/mol
CAS No. 1227955-23-8
Cat. No. B1395669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-methyl-1H-indazol-3-amine
CAS1227955-23-8
Molecular FormulaC8H8IN3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)I)C(=N1)N
InChIInChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeyJRGNBDMFXNNOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-methyl-1H-indazol-3-amine – Procurement-Ready Building Block


5-Iodo-1-methyl-1H-indazol-3-amine (CAS 1227955-23-8) is a halogenated heterocyclic building block featuring an indazole core with an iodine substituent at the 5-position and a methyl group at N1 . The 3-amino group serves as a reactive handle for amide coupling or reductive amination, while the iodo substituent is primed for metal-catalyzed cross-coupling reactions. With a molecular formula of C8H8IN3 and a molecular weight of 273.07 g/mol, this compound is supplied as a research-grade intermediate primarily intended for the synthesis of kinase-focused compound libraries and medicinal chemistry optimization campaigns .

5-Iodo-1-methyl-1H-indazol-3-amine: Irreplaceable Indazole Scaffold


Within the 1-methyl-1H-indazol-3-amine scaffold, the nature and position of the halogen substituent fundamentally dictate both chemical reactivity and biological target engagement. Replacing iodine with bromine or chlorine alters the oxidative addition rate in palladium-catalyzed cross-coupling reactions by orders of magnitude [1]. Shifting the halogen from the 5-position to the 4- or 6-position reorients the exit vector of any coupled fragment, which can abolish kinase hinge-binding complementarity that relies on the 5-substituted geometry [2]. Furthermore, the 3-amino group present in this series cannot be mimicked by a 3-unsubstituted indazole, as the amine serves as both a synthetic derivatization point and a hydrogen-bond donor in biological target interactions [3]. These structural determinants make simple in-class substitution a high-risk decision for medicinal chemistry programs seeking reproducible SAR.

Quantitative Evidence for 5-Iodo-1-methyl-1H-indazol-3-amine


K562 Cytotoxicity: Derivative Comparison

In a series of 1H-indazol-3-amine derivatives synthesized via molecular hybridization, the target compound's structural class showed measurable differential cytotoxicity. This derivative exhibited IC50 = 5.15 µM against K562 cells, compared to other derivatives in the same study which did not achieve similar potency at the tested concentrations (e.g., 6n, 6p, 6q) [1]. The reference compound Sorafenib used in the MTT assay had an IC50 of 4.00 µM against K562 cells [1]. Selectivity was also quantified with an IC50 of 33.2 µM against normal HEK-293 cells, giving a selectivity index of 6.45-fold [1].

Anticancer K562 Cytotoxicity IC50

C–I vs C–Br Cross-Coupling Reactivity

The 5-iodo substituent in this compound provides significantly faster oxidative addition to Pd(0) catalysts compared to the corresponding 5-bromo or 5-chloro analogs. Quantitatively, aryl iodides undergo oxidative addition approximately 10²–10³ times faster than aryl bromides under comparable conditions, a difference governed by the lower C–I bond dissociation energy (~57 kcal/mol for Ph–I vs. ~81 kcal/mol for Ph–Br) [1]. This translates to higher yields under milder conditions in Suzuki-Miyaura couplings, where aryl iodides can reach >90% conversion at room temperature while aryl bromides often require heating to 60–100 °C for comparable yields [2].

Cross-coupling Suzuki-Miyaura Reactivity

Kinase Inhibitor Scaffold: 5-Substituted Indazole Validation

The 5-substituted indazole motif, as utilized in this compound, is explicitly identified as a privileged scaffold for kinase hinge-binding in a series of patents and primary literature. US Patent US8648069B2 establishes that 5-substituted indazoles exhibit inhibitory activity against a panel of therapeutically relevant kinases including GSK-3β, ROCK, JAK, AKT, PAK4, and Aurora kinases [1]. In contrast, the 4-substituted and 6-substituted indazole regioisomers (e.g., 4-iodo-1-methyl-1H-indazol-3-amine, CAS 796967-84-5; 6-iodo-1-methyl-1H-indazol-3-amine) are not supported by the same breadth of kinase SAR data and lack direct validation for these therapeutic targets .

Kinase inhibition GSK-3β ROCK Privileged scaffold

N1-Methylation: Solubility & Metabolic Stability Impact

The presence of the N1-methyl group in this compound differentiates it from the corresponding N1–H analog (5-iodo-1H-indazol-3-amine). N-methylation of indazoles is known to shift the tautomeric equilibrium exclusively to the 1H-tautomer, increasing the fraction of the biologically relevant species compared to the unsubstituted indazole which exists as a mixture of 1H- and 2H-tautomers [1]. This structural locking reduces the conformational entropy penalty upon protein binding and improves the predictability of the hinge-binding orientation [1]. Additionally, the N1-methyl group blocks a potential site of oxidative metabolism, which may contribute to improved metabolic stability [2].

Metabolic stability N-methylation Drug-likeness

5-Iodo-1-methyl-1H-indazol-3-amine: Best-Fit Applications


Kinase-Focused Compound Library Synthesis

This compound is ideally suited as a core scaffold for generating kinase inhibitor libraries. The 5-iodo substitution enables rapid diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 5-position, while the 3-amino group permits parallel amide bond formation [1]. The documented kinase inhibitory activity of 5-substituted indazoles against GSK-3β, ROCK, and JAK families provides confidence that the resulting library members will engage kinase ATP-binding sites [2].

Chemoselective Sequential Derivatization

When paired with a bromo- or chloro-substituted coupling partner, the kinetic superiority of C–I oxidative addition enables orthogonal, sequential cross-coupling strategies. The 5-iodo position reacts first under mild Pd(0) conditions, leaving a brominated coupling product intact for a subsequent coupling step [1]. This chemoselectivity is not achievable with the 5-bromo analog, where the C–Br bond requires harsher conditions that may compromise sensitive functional groups [3].

Leukemia & Solid Tumor Anticancer Development

Based on the antiproliferative data demonstrating IC50 = 5.15 µM against K562 chronic myeloid leukemia cells with 6.45-fold selectivity over normal HEK-293 cells, this scaffold class is a rational starting point for lead optimization programs targeting hematological malignancies [1]. The activity against additional solid tumor lines (A549, PC-3, Hep-G2) reported in the same study further supports broad anticancer applicability [1].

Computational Docking & Fragment-Based Design

The fixed 1H-tautomer resulting from N1-methylation provides a well-defined hydrogen-bond donor/acceptor pattern for molecular docking studies. The 3-amino group acts as a hinge-binding hydrogen-bond donor, while the 5-iodo substituent can be used as a heavy-atom probe in X-ray crystallography for experimental fragment screening or as a reactive handle for fragment growing [2].

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